molecular formula C17H15ClN2OS B2813796 N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 905699-52-7

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No. B2813796
CAS RN: 905699-52-7
M. Wt: 330.83
InChI Key: OXYYDWXDPUXERT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This compound was first synthesized by researchers at the University of Michigan in 2001 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Biological Effects of Related Compounds

Research on acetamide and its derivatives, including studies on biological effects and toxicity, provides insights into how such compounds are investigated for their interactions with biological systems. For instance, Kennedy (2001) discussed the toxicological aspects of acetamide and its derivatives, highlighting their commercial importance and biological consequences of exposure in humans. This kind of research is crucial for understanding the potential health implications and environmental impact of chemical compounds, including those similar to "N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide" (Kennedy, 2001).

Environmental Degradation and Toxicity

Studies on the degradation of acetaminophen (a compound within the broader chemical family of acetamides) by advanced oxidation processes shed light on the environmental fate and toxicity of pharmaceuticals and related organic compounds. Qutob et al. (2022) reviewed the kinetics, mechanisms, and biotoxicity of acetaminophen degradation by-products. Insights from such research are essential for developing strategies to mitigate environmental pollution and understand the ecological impact of similar compounds (Qutob et al., 2022).

Pharmacological Activities of Analogous Structures

Research into the synthesis and pharmacological activities of compounds with structures similar to "N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide" can provide insights into potential therapeutic applications. Studies on phenoxy acetamide and its derivatives, for example, focus on exploring chemical diversity to identify pharmacologically interesting compounds for therapeutic use. Such research underscores the importance of chemical analogs in drug discovery and development processes (Al-Ostoot et al., 2021).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-6-7-12(8-14(11)18)20-17(21)10-22-16-9-19-15-5-3-2-4-13(15)16/h2-9,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYDWXDPUXERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

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